2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate
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Overview
Description
Succinimidyl-2-(iodoacetamido)acetate is a heterobifunctional crosslinker commonly used in bioconjugation techniques. This compound is particularly useful for linking proteins and peptides due to its ability to react with both amine and sulfhydryl groups. The compound contains a succinimidyl ester group that reacts with primary amines and an iodoacetamide group that reacts with sulfhydryl groups, making it a versatile tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinimidyl-2-(iodoacetamido)acetate typically involves the reaction of N-hydroxysuccinimide with iodoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an anhydrous solvent like dimethylformamide or dichloromethane under inert conditions to prevent moisture from interfering with the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of succinimidyl-2-(iodoacetamido)acetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to verify the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
Succinimidyl-2-(iodoacetamido)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodoacetamide group can react with sulfhydryl groups to form stable thioether bonds.
Amidation Reactions: The succinimidyl ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous buffers at a pH greater than 7.5 to ensure the reactivity of the iodoacetamide group with sulfhydryl groups.
Amidation Reactions: Conducted in aqueous or organic solvents at a pH range of 7-9 to facilitate the reaction between the succinimidyl ester and primary amines.
Major Products Formed
Thioether Bonds: Formed from the reaction of the iodoacetamide group with sulfhydryl groups.
Amide Bonds: Resulting from the reaction of the succinimidyl ester group with primary amines.
Scientific Research Applications
Succinimidyl-2-(iodoacetamido)acetate is widely used in various scientific research fields:
Chemistry: Utilized in the synthesis of bioconjugates and the modification of biomolecules.
Biology: Employed in protein labeling, peptide synthesis, and the study of protein-protein interactions.
Medicine: Used in the development of antibody-drug conjugates and other therapeutic agents.
Industry: Applied in the production of diagnostic reagents and biosensors.
Mechanism of Action
The mechanism of action of succinimidyl-2-(iodoacetamido)acetate involves the formation of covalent bonds with target molecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, while the iodoacetamide group reacts with sulfhydryl groups to form stable thioether bonds. These reactions enable the compound to link proteins and peptides, facilitating various biochemical and biophysical studies .
Comparison with Similar Compounds
Similar Compounds
Succinimidyl-4-(iodoacetamido)benzoate: Similar in function but contains a benzoate group, which may affect its reactivity and solubility.
N-Succinimidyl-3-(2-pyridyldithio)propionate: Another heterobifunctional crosslinker that reacts with amines and sulfhydryls but forms disulfide bonds instead of thioether bonds.
Uniqueness
Succinimidyl-2-(iodoacetamido)acetate is unique due to its short spacer arm and the stability of the thioether bonds it forms. This makes it particularly useful in applications where minimal linker length and stable conjugation are required .
Properties
Molecular Formula |
C8H8IN2O5- |
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Molecular Weight |
339.06 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate |
InChI |
InChI=1S/C8H9IN2O5/c9-3-4(12)10-7(8(15)16)11-5(13)1-2-6(11)14/h7H,1-3H2,(H,10,12)(H,15,16)/p-1 |
InChI Key |
TZFYSTPTEBSUEZ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)N(C1=O)C(C(=O)[O-])NC(=O)CI |
Origin of Product |
United States |
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